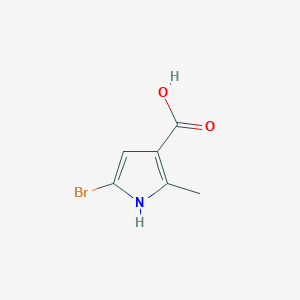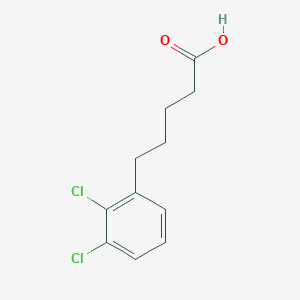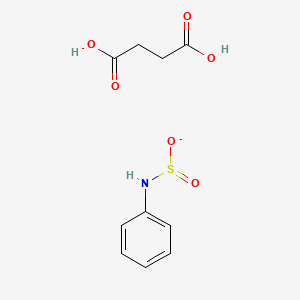
1-(2-Iodo-6-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Iodo-6-nitrophenyl)ethanone can be synthesized through a multi-step process involving the iodination and nitration of a phenyl ring followed by the introduction of an ethanone group. One common method involves the following steps:
Iodination: The phenyl ring is first iodinated using iodine and an oxidizing agent such as nitric acid.
Nitration: The iodinated phenyl ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Acylation: Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodo-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing the iodo group.
Reduction: 1-(2-Amino-6-nitrophenyl)ethanone.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-Iodo-6-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest for its potential bioactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-6-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential antimicrobial or anticancer effects. The iodo group may also facilitate interactions with specific enzymes or receptors.
Comparación Con Compuestos Similares
1-(2-Iodo-6-nitrophenyl)ethanone can be compared with other similar compounds such as:
1-(2-Bromo-6-nitrophenyl)ethanone: Similar structure but with a bromo group instead of an iodo group. The iodo group in this compound may confer different reactivity and biological activity.
1-(2-Iodo-4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position. The position of the nitro group can influence the compound’s reactivity and interactions with biological targets.
1-(2-Iodo-6-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group. The amino group can significantly alter the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6INO3 |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
1-(2-iodo-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 |
Clave InChI |
KOJHAKNVQIYKHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC=C1I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)
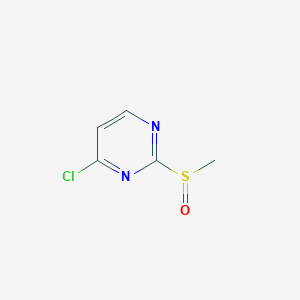
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)


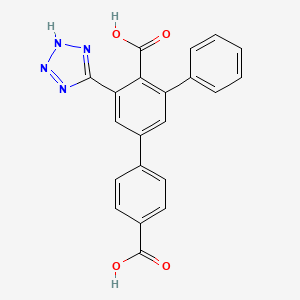
![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)

